2,2'-Bi-1H-benzimidazole

Beschreibung

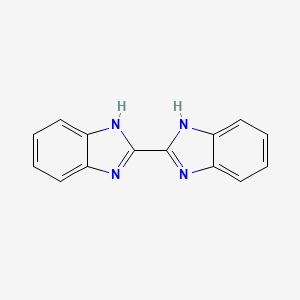

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJRJGLFIXQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290152 | |

| Record name | 2,2'-Bi-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-02-2 | |

| Record name | 2,2'-Bibenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bibenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bi-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2,2'-Bi-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2,2'-Bi-1H-benzimidazole (2,2'-BBI), a molecule of significant interest in medicinal chemistry and materials science. As a prominent heterocyclic scaffold, 2,2'-BBI serves as a critical building block for developing novel therapeutic agents and functional materials.[1] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its preparation and rigorous analytical validation. We will delve into the prevalent synthetic strategies, explaining the causal relationships behind procedural choices, and present step-by-step experimental protocols. Furthermore, a systematic approach to the characterization of 2,2'-BBI using a suite of modern analytical techniques—including NMR, FT-IR, UV-Vis spectroscopy, and X-ray crystallography—is detailed to ensure the unambiguous confirmation of its structure, purity, and key physicochemical properties.

Introduction: The Significance of the this compound Scaffold

The benzimidazole moiety, a fusion of benzene and imidazole rings, is classified as a "privileged scaffold" in medicinal chemistry.[2] This designation stems from its recurring presence in a multitude of FDA-approved drugs and biologically active compounds, attributable to its unique physicochemical properties that facilitate interactions with a wide range of biological targets.[2][3] The structure's hydrogen bond donor-acceptor capabilities, potential for π-π stacking, and hydrophobic interactions enable it to bind effectively with enzymes and receptors.[2]

When two of these benzimidazole units are linked at their 2-positions, the resulting molecule, this compound (2,2'-BBI), exhibits an expanded set of properties. It is a highly effective chelating agent for various transition metals, forming stable coordination complexes that are foundational to the development of catalysts, sensors, and novel metallodrugs.[4] In the context of drug development, the 2,2'-BBI core is a key pharmacophore in compounds with demonstrated anticancer, antimicrobial, and antiviral activities.[1][5] Its rigid, planar structure and versatile coordination chemistry make it an invaluable synthon for creating complex molecular architectures with tailored biological functions.

Core Synthesis Strategies and Mechanistic Insights

The construction of the 2,2'-BBI framework is most reliably achieved through the condensation of o-phenylenediamine with a suitable C2-synthon. The choice of reactants, solvent, and temperature is critical to maximizing yield and minimizing the formation of undesirable byproducts.

Phillips-Ladenburg Condensation: The Workhorse Method

The most common and robust method for synthesizing 2,2'-BBI is a variation of the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of two equivalents of o-phenylenediamine with one equivalent of a dicarboxylic acid, typically oxalic acid.[6][7]

Causality Behind Experimental Choices:

-

Reactant Stoichiometry: A 2:1 molar ratio of o-phenylenediamine to oxalic acid is essential to ensure that both carboxylic acid groups react to form the dimeric benzimidazole structure.

-

Solvent Selection: The reaction requires high temperatures to drive the dehydration and cyclization steps. High-boiling polar protic solvents like diethylene glycol are superior choices.[6] Their high boiling point (~245°C) provides the necessary thermal energy, and their polarity aids in dissolving the reactants. Using lower-boiling glycols, such as ethylene glycol, can lead to the formation of fluoflavine, an unwanted byproduct.[6]

-

Temperature Control: The reaction temperature must be carefully controlled. Insufficient heat results in incomplete reaction or the formation of intermediate products, while excessive temperatures can lead to decomposition. Heating to approximately 245°C in diethylene glycol has been shown to favor the formation of the desired 2,2'-BBI.[6]

// Edges {OPD1, OA} -> step1 [label="+ Heat\n(Diethylene Glycol)"]; step1 -> step2 [label="Forms Diamide Intermediate"]; step2 -> step3 [label="Intramolecular"]; step3 -> step4 [label="Forms Dihydro-BBI"]; step4 -> BBI; step3 -> H2O [style=dashed];

}

Caption: Figure 1: Proposed mechanism for the synthesis of 2,2'-BBI.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps from reaction setup to the isolation of a pure product.

Protocol: Synthesis of this compound via Oxalic Acid Condensation

This protocol is adapted from established literature procedures.[6][8]

Materials:

-

o-Phenylenediamine (2.16 g, 20.0 mmol)

-

Oxalic acid dihydrate (1.26 g, 10.0 mmol)

-

Diethylene glycol (15 mL)

-

10% Sodium hydroxide solution

-

Deionized water

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (2.16 g), oxalic acid dihydrate (1.26 g), and diethylene glycol (15 mL).

-

Heating: Heat the reaction mixture in a heating mantle or oil bath to reflux (approx. 240-245°C) for 3-4 hours. The mixture will darken as the reaction progresses.

-

Cooling and Precipitation: Allow the flask to cool to room temperature. As it cools, a dark solid may begin to precipitate.

-

Neutralization: Slowly add 10% aqueous sodium hydroxide solution to the cooled mixture with stirring until it is just alkaline to litmus paper. This step neutralizes any remaining acid and helps precipitate the product.

-

Isolation: Pour the mixture into 100 mL of cold water. Collect the resulting crude solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid on the filter paper thoroughly with cold water (3 x 30 mL) to remove residual diethylene glycol and salts.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, add a small amount of activated charcoal if the solution is highly colored, and filter hot to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified white or off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80°C.

-

Yield Calculation: Weigh the final product and calculate the percentage yield. Typical yields range from 70-85%.

Comprehensive Characterization Workflow

Confirming the identity and purity of the synthesized 2,2'-BBI is paramount. A multi-technique approach provides a holistic and irrefutable validation of the final product.

// Connections product -> {NMR, FTIR, UVVIS, MS, XRAY, THERMAL} [dir=none]; NMR -> info_nmr; FTIR -> info_ftir; UVVIS -> info_uv; MS -> info_ms; XRAY -> info_xray; THERMAL -> info_thermal; } Caption: Figure 2: A logical workflow for the analytical validation of 2,2'-BBI.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure in solution. Due to the molecule's symmetry, the spectra are relatively simple. [9][10]

-

¹H NMR (in DMSO-d₆): The spectrum is expected to show a broad singlet for the N-H protons (typically >12 ppm), and two multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the two sets of chemically non-equivalent aromatic protons on the benzene rings. [11][12]* ¹³C NMR (in DMSO-d₆): The spectrum will display signals for the unique carbon atoms. Key signals include the C2 carbon (the linkage point, ~151 ppm) and the aromatic carbons, whose chemical shifts confirm the benzimidazole framework. [10] Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides confirmation of the key functional groups present in the molecule. [13][14]

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding.

-

C=N Stretch: A sharp peak around 1620-1640 cm⁻¹ corresponds to the C=N stretching of the imidazole ring.

-

Aromatic C=C Stretch: Multiple sharp peaks in the 1400-1600 cm⁻¹ region are indicative of the aromatic rings.

-

Aromatic C-H Bending: Strong bands in the 740-760 cm⁻¹ region often correspond to out-of-plane C-H bending in ortho-disubstituted benzene rings.

UV-Visible (UV-Vis) Spectroscopy: Recorded in a solvent like ethanol or acetonitrile, the UV-Vis spectrum reveals the electronic transitions within the molecule. [15][16]2,2'-BBI typically shows strong absorption bands in the UV region (around 280-350 nm) corresponding to π → π* transitions of the conjugated aromatic system.

| Technique | Expected Data / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~12-13 ppm (s, 2H, NH); δ ~7.2-7.8 ppm (m, 8H, Ar-H) | Confirms N-H protons and the aromatic framework. |

| ¹³C NMR (DMSO-d₆) | δ ~151 ppm (C2); Multiple signals between 110-145 ppm | Confirms the carbon skeleton and the C2 linkage. |

| FT-IR (KBr) | ~3200 cm⁻¹ (br, N-H); ~1625 cm⁻¹ (s, C=N); ~1450 cm⁻¹ (s, C=C) | Presence of key benzimidazole functional groups. |

| UV-Vis (Ethanol) | λ_max ~320-340 nm | Confirms the extended π-conjugated system. [15][16] |

| Mass Spec (ESI+) | m/z = 235.10 [M+H]⁺ | Confirms the molecular weight (C₁₄H₁₀N₄, MW = 234.26). |

Table 1: Summary of Expected Spectroscopic Data for this compound.

Crystallographic and Thermal Analysis

Single-Crystal X-ray Diffraction: If suitable single crystals can be grown (e.g., by slow evaporation from a suitable solvent), X-ray diffraction provides unambiguous proof of the molecular structure, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding and π-π stacking) in the solid state. [17][18][19]This technique is the gold standard for structural confirmation.

Thermal Analysis (TGA/DSC):

-

Differential Scanning Calorimetry (DSC): DSC analysis will show a sharp endothermic peak corresponding to the melting point of the compound, which is a key indicator of purity. For high-purity 2,2'-BBI, a sharp melt is expected.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. For 2,2'-BBI, the TGA curve should show high thermal stability, with decomposition typically occurring at temperatures well above its melting point. [20][21]The absence of significant weight loss before the melting point indicates the sample is anhydrous and free of residual solvent.

Conclusion

The synthesis and characterization of this compound is a well-established yet fundamentally important process for chemists in drug discovery and materials science. The condensation of o-phenylenediamine with oxalic acid in a high-boiling solvent remains the most efficient and reliable synthetic route. A rigorous and multi-faceted characterization approach, combining spectroscopic, crystallographic, and thermal methods, is essential to validate the structure and ensure the high purity required for subsequent applications. This guide provides the necessary theoretical framework and practical protocols to empower researchers to confidently synthesize and analyze this versatile and valuable chemical scaffold.

References

-

Dany-Kovacs, D., & Illyes, E. (2018). The use of diethylene glycol in the synthesis of 2,2′-bibenzimidazole from o-phenylenediamine and oxalic acid. ResearchGate. [Link]

-

Al-khazraji, S. M. (2020). The chemistry of the benzimidazoles ligand. ResearchGate. [Link]

-

Bauchat, P. (2013). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. [Link]

-

Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 12. [Link]

-

Various Authors. (2023). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT). [Link]

-

CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]

-

Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]

-

Mahesh, S., et al. (2021). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. [Link]

-

Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 114, 105085. [Link]

-

Caymaz, S., et al. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113. [Link]

-

Ajani, O. O., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 12(15), 9031-9065. [Link]

-

Al-Masoudi, W. A. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 34(2), 946-953. [Link]

-

Ziani, B. E. C., et al. (2021). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 26(16), 4991. [Link]

-

Terse, P. (2017). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. [Link]

-

Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 06(1), 25-33. [Link]

-

The Royal Society of Chemistry. (2016). 1H NMR spectra. RSC Publishing. [Link]

-

Al-Masoudi, W. A. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3074-3079. [Link]

-

Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]

-

Kamal, A., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(12), 757-764. [Link]

-

Lecomte, C., et al. (2019). yl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94). IUCrData, 4(6), x190691. [Link]

-

El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(2), 231-235. [Link]

-

ResearchGate. (2017). IR spectra of benzimidazole and the complexes. ResearchGate. [Link]

-

Al-Hamdani, A. A. S., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of bis(1H-benzimidazole-κN3)bis(benzimidazole-2-carboxylato-κ2N3,O)cobalt(II). IUCrData, 5(11), x201389. [Link]

-

Sivasubramanian, S., et al. (2019). 1 H and 13 C NMR spectra of PBIP2. ResearchGate. [Link]

-

Kinzhybalo, V. V., et al. (2016). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 11), 896-903. [Link]

-

Reva, I., & Lapinski, L. (2021). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 86(5), 4065-4073. [Link]

-

Thangwane, S. T., et al. (2013). TGA/DTA curves for 2-methylbenzimidazole dithiocarbamatePb(II) complex. ResearchGate. [Link]

-

ResearchGate. (2006). Spectral Properties of 2-(2 '-Hydroxyphenyl) Benzimidazole. ResearchGate. [Link]

-

Zhang, G. L., et al. (2006). [Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 26(8), 1461-1464. [Link]

-

ResearchGate. (2017). Thermo-gravimetric (TGA) analysis of polybenzimidazole PBI-1 and PBI-2. ResearchGate. [Link]

-

Al-Attar, H. A. (2013). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. ResearchGate. [Link]

-

Wesoły, M., & Szeleszczuk, Ł. (2022). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 27(11), 3418. [Link]

-

Moradiya, J. R., et al. (2014). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. [Link]

-

NIST. (n.d.). 1H-Benzimidazole, 2-methyl-. NIST WebBook. [Link]

-

SpectraBase. (n.d.). Benzimidazole - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 19. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 20. perkinelmer.com.ar [perkinelmer.com.ar]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2'-Bi-1H-benzimidazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,2'-Bi-1H-benzimidazole, a heterocyclic compound of significant interest in various scientific and industrial fields. The document delves into the discovery and synthesis of this molecule, detailing established experimental protocols. It further explores its unique chemical and physical properties, which are systematically presented. A significant portion of this guide is dedicated to the diverse applications of this compound, with a particular focus on its role as a versatile ligand in coordination chemistry and its potential in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and in-depth insights into this important compound.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Benzimidazole derivatives are integral components of several commercially available drugs, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[1]

The coupling of two benzimidazole units to form this compound (also known as 2,2'-bibenzimidazole) creates a molecule with enhanced coordination capabilities and unique photophysical properties. This guide will explore the synthesis, characteristics, and multifaceted applications of this intriguing compound.

Synthesis and Discovery of this compound

The primary and most common method for synthesizing this compound involves the condensation reaction of o-phenylenediamine with an appropriate dicarboxylic acid or its derivative.[4] A widely used approach is the reaction of o-phenylenediamine with oxalic acid.[4]

One-Step Synthesis from o-Phenylenediamine and Oxalic Acid

A prevalent one-step synthesis method involves the reaction of o-phenylenediamine with oxalic acid in a high-boiling solvent such as diethylene glycol.[4] The choice of solvent is critical as it needs to effectively dissolve the reactants and facilitate the reaction at elevated temperatures, typically around 245°C.[4] While this method is direct, it can lead to the formation of by-products like fluoflavine, necessitating purification steps.[4]

Experimental Protocol: One-Step Synthesis

Materials:

-

o-Phenylenediamine

-

Oxalic acid

-

Diethylene glycol

-

Hydrochloric acid (4 M)

-

Sodium hydroxide solution (10%)

-

Activated carbon

-

Ethanol (aqueous)

Procedure:

-

Dissolve o-phenylenediamine in 4 M hydrochloric acid at 100°C.[5]

-

Add oxalic acid to the solution.[4]

-

Heat the mixture under reflux for several hours.[5]

-

After cooling to room temperature, neutralize the mixture with 10% sodium hydroxide solution until the pH is between 7 and 9.[5]

-

Collect the resulting precipitate by filtration.

-

Dissolve the crude product in boiling aqueous ethanol and treat with activated carbon for purification.[5]

-

Filter the hot solution and allow it to cool to crystallize the purified this compound.

-

Collect the crystals by filtration and dry them.

Causality of Experimental Choices:

-

High-Boiling Solvent (Diethylene Glycol): Ensures the reaction temperature can be reached and maintained for the condensation and cyclization to occur efficiently.[4]

-

Acidic Conditions (Initial Step): The use of hydrochloric acid can facilitate the initial reaction between o-phenylenediamine and the dicarboxylic acid derivative.[5]

-

Neutralization: The addition of sodium hydroxide is crucial to precipitate the product from the reaction mixture.[5]

-

Recrystallization with Activated Carbon: This is a standard purification technique to remove colored impurities and by-products, yielding a pure crystalline product.[5]

Chemical and Physical Properties of this compound

This compound is a stable, crystalline solid with a high melting point. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H10N4 | [6] |

| Molar Mass | 234.26 g/mol | [6][7] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [6] |

| Melting Point | >300 °C | [4] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in polar organic solvents |

Table 1: Physicochemical Properties of this compound

The molecule's structure consists of two benzimidazole rings connected at the 2-position. This linkage allows for rotational freedom, but the planar conformation is often favored due to electronic effects. The presence of N-H protons and lone pairs on the other nitrogen atoms makes it an excellent ligand for metal coordination.

Spectroscopic Properties

The spectroscopic properties of this compound and its derivatives are crucial for their characterization and for understanding their electronic behavior.

-

UV-Visible Spectroscopy: The absorption spectra of benzimidazole derivatives are typically characterized by multiple bands in the UV region, corresponding to π-π* transitions within the aromatic system.[8][9][10]

-

Fluorescence Spectroscopy: Many benzimidazole derivatives exhibit fluorescence.[8][9][10] The emission properties can be sensitive to the solvent environment and the presence of substituents, making them useful as fluorescent probes.[8][9][10] For instance, 2-(2'-hydroxyphenyl) benzimidazole (HBI) exhibits excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence in polar solvents.[8][9][10]

Applications of this compound

The unique structural and electronic properties of this compound have led to its application in diverse fields.

Coordination Chemistry: A Versatile Ligand

This compound is a highly versatile ligand in coordination chemistry.[11][12] The two nitrogen atoms in the imidazole rings can act as electron-pair donors, allowing the molecule to chelate with a wide variety of metal ions.[1][13] The N-H protons can be deprotonated, leading to the formation of anionic ligands that can bridge multiple metal centers.[11][12]

This coordinating ability has been exploited to create a range of metal complexes with interesting magnetic, optical, and catalytic properties.[1][13][14] For example, ruthenium(III) complexes with 2,2'-biimidazole have been investigated for their potential anticancer activity.[14] The ability of the coordinated biimidazole to form strong hydrogen bonds, for instance with chloride ions, is another significant feature.[15]

Medicinal Chemistry: A Scaffold for Drug Discovery

The benzimidazole core is a well-established pharmacophore in medicinal chemistry, and 2,2'-bibenzimidazole derivatives are being explored for various therapeutic applications.[1][3] The ability of these compounds to interact with biological targets such as DNA and proteins makes them promising candidates for the development of new drugs.[1] Research has shown that some bis(benzimidazole) derivatives exhibit significant cytotoxic activities against cancer cell lines.[1] Furthermore, the benzimidazole scaffold is present in molecules with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][3]

Materials Science: Building Blocks for Advanced Materials

The rigid and planar structure of this compound, combined with its ability to form strong intermolecular interactions, makes it a valuable building block for the construction of advanced materials.[16] It is used in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.[16] Additionally, polymers incorporating the 2,2'-bibenzimidazole unit, such as poly(2,2'-bibenzimidazole), are being investigated for use in high-temperature polymer electrolyte membrane fuel cells due to their excellent thermal stability and proton conductivity.[17][18][19]

Conclusion

This compound is a molecule of considerable scientific importance, with a rich history of discovery and a growing list of applications. Its straightforward synthesis, coupled with its unique chemical and physical properties, makes it an attractive platform for further research and development. In coordination chemistry, it continues to be a versatile ligand for the creation of novel metal complexes. In medicinal chemistry, its scaffold provides a promising starting point for the design of new therapeutic agents. As research in materials science advances, the role of this compound as a fundamental building block for functional materials is also expected to expand. This guide has provided a comprehensive overview of this remarkable compound, highlighting its key features and potential for future innovation.

References

- One-step synthesis of 2,2′-bibenzimidazole (2) [o-phenylenediamine (1):oxalic acid = 2:1]. (n.d.).

- This compound - ChemBK. (n.d.).

-

Šindelář, Z., & Kopel, P. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113. MDPI AG. Retrieved from [Link]

-

Šindelář, Z., & Kopel, P. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113. MDPI AG. Retrieved from [Link]

- Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 8. doi:10.15227/orgsyn.013.0008

- Enantiomeric Complexes Based on Ruthenium(III) and 2,2′-Biimidazole: X-ray Structure and Magnetic Properties. (2023). Magnetochemistry, 9(10), 250. doi:10.3390/magnetochemistry9100250

-

1H,1'H-2,2'-Bibenzimidazole. PubChem. (n.d.). Retrieved from [Link]

- Wang, L. L., & Joullié, M. M. (1964). Synthesis of Bis-benzimidazoles. Journal of the American Chemical Society, 86(19), 4196-4197.

- Method for preparing 2-phenylbenzimidazole. (n.d.). Google Patents.

-

Synthesis of Benimidazole from o- Phynylenediamine.pptx. (n.d.). Slideshare. Retrieved from [Link]

- The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(2), 143-149. doi:10.1107/s2056989021013008

- Ames, J. R., Houghtaling, M. A., Terrian, D. L., & Mitchell, T. P. (1997). Annulated derivatives of 2,2′-biimidazole, 2-(2′-imidazolyl)benzimidazole, and 2,2′-bibenzimidazole. Canadian Journal of Chemistry, 75(1), 28-36.

- Gurrala, S., Rao, J. V., Kumar, T. M., & Swamy, D. K. (2010). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics, 1(2), 92-97.

- Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.).

- Chong, J., Benchohra, A., Besnard, C., Guénée, L., Rosspeintner, A., & Hauser, A. (2021). Taming 2,2′-biimidazole ligands in trivalent chromium complexes. Dalton Transactions, 50(41), 14581-14594.

- Spectral Properties of 2-(2'-Hydroxyphenyl) Benzimidazole. (2010). Spectroscopy and Spectral Analysis, 30(7), 1862-1865.

-

Exploring 2,2'-Biimidazole for Metal-Organic Frameworks and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Spectral Properties of 2-(2'-Hydroxyphenyl) Benzimidazole. (2010).

- Interaction of a 1,3-Dicarbonyl Toxin with Ru(II)-Biimidazole Complexes for Luminescence Sensing: A Spectroscopic and Photochemical Experimental Study Rationalized by Time-Dependent Density Functional Theory Calculations. (2021). Inorganic Chemistry, 60(24), 19163-19174.

- Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (2020). Current Medicinal Chemistry, 27(12), 1938-1962.

- Poly(2,2′-Bibenzimidazole)–Supported Iridium Complex: A Recyclable Metal–Polymer Ligand Bifunctional Catalyst for the N-Methylation of Amines with Methanol. (2021). Inorganic Chemistry, 60(15), 11463-11470.

- BENZIMIDAZOLE DERIV

-

Fortin, S., & Beauchamp, A. L. (2000). Preparation and characterization of oxorhenium(V) complexes with 2,2'-biimidazole: the strong affinity of coordinated biimidazole for chloride ions via N-H...Cl- hydrogen bonding. Inorganic chemistry, 39(21), 4886–4893. [Link]

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (n.d.). RSC Publishing.

- Poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] functionalization of carbon black for improving the oxidation stability and oxygen reduction reaction of fuel cells. (2020).

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). Molecules, 26(11), 3227. doi:10.3390/molecules26113227

- Polybenzimidazole containing benzimidazole side groups for high-temperature fuel cell applic

- Chemical structure of poly(2,2-m-phenylene-5,5-bibenzimidazole) (m-PBI)... (n.d.).

- Shi, Z., & Thummel, R. P. (1994). N,N'-Bridged Derivatives of 2,2'-Bibenzimidazole. The Journal of Organic Chemistry, 59(13), 3575-3578.

- 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry. (2021). Molecules, 26(23), 7205. doi:10.3390/molecules26237205

- Taming 2,2′-biimidazole ligands in trivalent chromium complexes. (2021). RSC Publishing.

- [Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole]. (2010). Guang Pu Xue Yu Guang Pu Fen Xi, 30(7), 1862-1865.

- The molecular and crystal structures of 2-(3-hydroxypropyl)

- Poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole], PBI. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijariie.com [ijariie.com]

- 3. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. chembk.com [chembk.com]

- 7. 1H,1'H-2,2'-Bibenzimidazole | C14H10N4 | CID 249097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. [Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01608D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Enantiomeric Complexes Based on Ruthenium(III) and 2,2′-Biimidazole: X-ray Structure and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation and characterization of oxorhenium(V) complexes with 2,2'-biimidazole: the strong affinity of coordinated biimidazole for chloride ions via N-H...Cl- hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pure.dongguk.edu [pure.dongguk.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

preliminary investigation of 2,2'-Bi-1H-benzimidazole derivatives

An In-Depth Technical Guide to 2,2'-Bi-1H-benzimidazole Derivatives: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration of this compound derivatives, a class of heterocyclic compounds commanding significant attention in medicinal chemistry and materials science. We will delve into the rationale behind their synthesis, the nuances of their structural characterization, and the molecular mechanisms that underpin their diverse applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this privileged scaffold.

The this compound Scaffold: A Core of Versatility

The this compound core consists of two benzimidazole units linked at their 2-positions. Benzimidazoles are bicyclic molecules composed of fused benzene and imidazole rings.[1] This structure is of profound interest because it is isostructural with naturally occurring purine nucleotides, allowing it to interact with biological macromolecules such as enzymes and nucleic acids.[1][2] This biomimicry is a cornerstone of its extensive biological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5]

Beyond medicine, the rigid, planar, and electron-rich nature of the bibenzimidazole system endows it with unique photophysical properties. This has led to its exploration in materials science for applications such as fluorescent sensors, organic light-emitting diodes (OLEDs), and as stable ligands in coordination chemistry.[1]

Synthetic Strategies: Building the Core

The construction of the 2,2'-bibenzimidazole scaffold is most commonly achieved through the condensation of an o-phenylenediamine with a two-carbon electrophilic synthon, typically oxalic acid or its derivatives. The choice of reagents and conditions is critical and is dictated by the principles of reaction kinetics and thermodynamics.

Causality in Experimental Design

-

The Phillips-Ladenburg Condensation: This classical method involves the reaction of two equivalents of an o-phenylenediamine with one equivalent of a dicarboxylic acid, such as oxalic acid.[6] The reaction proceeds via a double nucleophilic attack of the amino groups on the carbonyl carbons, followed by cyclization and dehydration to form the two imidazole rings.

-

Solvent Selection: The reaction requires significant thermal energy to drive the double dehydration and cyclization. Therefore, high-boiling polar protic solvents like diethylene glycol or ethylene glycol are employed.[7] These solvents serve a dual purpose: they effectively solvate the reactants and can achieve the necessary high temperatures (often >200°C) under reflux conditions.[7]

-

Catalysis: While high heat is often sufficient, acid catalysts such as polyphosphoric acid (PPA) or mineral acids can be used to accelerate the reaction.[8] The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the less basic aromatic amine. This lowers the activation energy for the condensation step.

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: One-Step Synthesis of this compound[7]

This protocol is a self-validating system. Successful synthesis will be indicated by the consumption of starting materials (monitored by TLC) and the precipitation of the product upon cooling, which is typically sparingly soluble in the reaction solvent at room temperature.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (2.0 eq) and oxalic acid (1.0 eq).

-

Solvent Addition: Add diethylene glycol as the solvent, ensuring the reactants are sufficiently submerged.

-

Reaction: Heat the reaction mixture to reflux (approx. 245°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product sequentially with water to remove any remaining solvent and unreacted starting materials, followed by a cold organic solvent like ethanol or acetone to remove organic impurities.

-

Drying: Dry the purified product in a vacuum oven.

-

Characterization: Confirm the identity and purity of the final compound using NMR, MS, and IR spectroscopy.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the successful synthesis and purity of this compound derivatives. Each technique provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals in the aromatic region (typically 7.0-8.0 ppm). A broad singlet corresponding to the N-H proton of the imidazole ring will appear in the downfield region (>12 ppm). Crucially, the signals for the -NH₂ protons of the o-phenylenediamine starting material will be absent.[8][9]

-

¹³C NMR: The spectrum will display signals for the aromatic carbons and a distinct signal for the C2 carbon of the benzimidazole ring, which is directly involved in the linkage.[10]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the formation of the desired dimer structure. The molecular ion peak (M+) should correspond to the calculated mass of the 2,2'-bibenzimidazole derivative.[9][10]

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a broad absorption band around 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. The absence of the characteristic N-H stretching bands of a primary amine (two sharp peaks around 3300-3500 cm⁻¹) confirms the complete cyclization.[9][10]

-

UV-Visible and Fluorescence Spectroscopy: Many bibenzimidazole derivatives exhibit strong UV absorption and fluorescence due to their extended π-conjugated system.[11] Some derivatives, particularly those with hydroxyl groups in proximity to the imidazole nitrogen, can undergo Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a large Stokes shift and dual fluorescence, a property useful in designing fluorescent probes.[12][13][14]

Table 1: Representative Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~12.9 ppm (br s, 2H), δ ~7.2-7.7 ppm (m, 8H) | Imidazole N-H protons, Aromatic protons |

| ¹³C NMR (DMSO-d₆) | δ ~151, 143, 135, 122, 115 ppm | Carbons of the benzimidazole rings |

| MS (ESI+) | m/z = 235.09 [M+H]⁺ | Confirms the molecular weight (C₁₄H₁₀N₄) |

| IR (KBr) | ~3400 cm⁻¹ (broad), ~1620 cm⁻¹, ~1450 cm⁻¹ | N-H stretch, C=N stretch, C=C aromatic stretch |

Applications in Medicinal Chemistry: Targeting Cancer

The structural similarity of the benzimidazole core to purine bases makes these derivatives prime candidates for interacting with the machinery of cell replication, making them potent anticancer agents.[15] They often exhibit multi-target activity, which is advantageous in overcoming drug resistance.

Key Mechanisms of Anticancer Activity

-

Topoisomerase Inhibition: The planar aromatic structure of bibenzimidazoles allows them to function as DNA intercalating agents or to directly inhibit topoisomerase enzymes.[15] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and triggering apoptosis.[15][16] Malonic acid derivatives of bis-benzimidazoles have shown remarkable activity in interfering with DNA topoisomerase I.[17]

-

Microtubule Disruption: Certain derivatives bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules.[18] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, preventing mitosis and inducing programmed cell death.[15][19]

-

Kinase Inhibition: Many cancers rely on hyperactive signaling pathways for growth and survival. Benzimidazole derivatives have been developed as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), thereby blocking proliferation and angiogenesis.[20]

Signaling Pathway Inhibition Diagram

Caption: Inhibition of a receptor tyrosine kinase pathway by a bibenzimidazole derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to reduce cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2,2'-bibenzimidazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Example Cytotoxic Activity of Benzimidazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Malonic acid bis-benzimidazoles[17] | MCF-7 (Breast) | Varies | DNA Topoisomerase I Inhibition |

| 2-Aryl Benzimidazoles[18] | Siha (Cervical) | 0.61 | Tubulin Inhibition, G0/G1 Arrest |

| Benzimidazole-Triazole Hybrids[20] | HepG-2 (Liver) | Varies | EGFR/VEGFR-2/Topo II Inhibition |

| Chrysin Benzimidazole Derivatives[19] | MFC (Gastric) | 25.72 | Apoptosis Induction |

Applications in Materials Science

The robust and electronically versatile nature of the bibenzimidazole scaffold makes it a valuable component in functional materials.

-

Fluorescent Probes: The fluorescence of these compounds can be sensitive to environmental changes. For example, derivatives have been designed as pH-sensitive fluorescent probes.[21] In acidic conditions, the molecule may be protonated, altering its electronic structure and fluorescence output. Deprotonation in basic conditions can enhance fluorescence by creating a more effective donor-π-acceptor system.[21] This "on-off" switching capability is the basis for their use as sensors.

-

Coordination Chemistry and Electronics: The two imidazole nitrogen atoms act as excellent bidentate ligands for coordinating with metal ions. These resulting metal complexes (e.g., with Ruthenium or Rhenium) can have potent cytotoxic properties and unique photophysical characteristics, making them suitable for applications as photosensitizers in dye-sensitized solar cells (DSSCs) or as emissive materials in OLEDs.[11][22]

Conclusion and Future Outlook

This compound derivatives represent a privileged chemical scaffold with remarkable versatility. Their synthesis is well-established, and their biological and material properties can be finely tuned through targeted chemical modifications. In medicinal chemistry, the focus remains on developing derivatives with enhanced target specificity and reduced off-target toxicity, particularly as multi-target agents to combat complex diseases like cancer. In materials science, the rational design of new bibenzimidazole-based ligands and fluorophores holds promise for the development of next-generation sensors, displays, and energy conversion devices. The continued interdisciplinary investigation of this core structure is certain to yield further innovations in both human health and technology.

References

-

Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). Inorganics, 11(3), 113. [Link]

-

Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 547-552. [Link]

-

Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1863-1875. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Biomedicine & Pharmacotherapy, 154, 113636. [Link]

-

Potential Anticancer Agents From Benzimidazole Derivatives. (2022). Natural Volatiles and Essential Oils. [Link]

-

Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. (2014). Anti-Cancer Agents in Medicinal Chemistry, 14(7), 1003-1018. [Link]

-

Diverse biological activities of benzimidazole derivatives. (2024). ResearchGate. [Link]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1093-1111. [Link]

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Applied Chemical Engineering. [Link]

-

Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences, 11(1), 42-48. [Link]

-

[Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole]. (2006). Guang Pu Xue Yu Guang Pu Fen Xi, 26(10), 1832-1835. [Link]

-

Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 450-452. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2017). Arabian Journal of Chemistry, 10, S1503-S1530. [Link]

-

One-step synthesis of 2,2′-bibenzimidazole (2) [o-phenylenediamine (1):oxalic acid = 2:1]. (2016). ResearchGate. [Link]

-

An Overview on Biological Activity of Benzimidazole Derivatives. (2022). Materials Horizons: From Nature to Nanomaterials. [Link]

-

Synthesis, Characterization and Biological Activity of Benzimidazoleacrylonitrile Derivatives. (2023). Current Organic Synthesis, 20(6), 724-732. [Link]

-

Spectral Properties of 2-(2 '-Hydroxyphenyl) Benzimidazole. (2006). ResearchGate. [Link]

-

Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1 H -benzimidazole via zeolitic imidazolate framework-8. (2022). RSC Advances, 12(15), 9037-9043. [Link]

-

A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. (2023). SynOpen, 7(3), 395-415. [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impact Factor. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

-

Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (2020). Current Bioactive Compounds, 16(3), 259-276. [Link]

-

Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2023). ResearchGate. [Link]

-

Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (2017). IUCrData, 2(1), x162095. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(31), 21379-21404. [Link]

-

Benzimidazole. (2024). Wikipedia. [Link]

-

Annulated derivatives of 2,2′-biimidazole, 2-(2′-imidazolyl)benzimidazole, and 2,2′-bibenzimidazole. (1990). ResearchGate. [Link]

-

SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2018). RS Global. [Link]

-

New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2023). Molecules, 28(19), 6820. [Link]

-

Evaluation of cytotoxic properties of two fluorescent fac-Re(CO)3 complexes bearing an N,N-bidentate benzimidazole coligand. (2022). RSC Advances, 12(47), 30489-30501. [Link]

-

Ruthenium complexes of 2-(2′-pyridyl)benzimidazole as photosensitizers for dye-sensitized solar cells. (2009). Dalton Transactions, (36), 7433-7442. [Link]

-

Synthesis, reactions, and spectroscopic properties of benzimidazoles. (2005). Chemical Reviews, 105(8), 2829-2872. [Link]

-

Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (2011). Molecules, 16(12), 10337-10348. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. isca.me [isca.me]

- 5. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Evaluation of cytotoxic properties of two fluorescent fac-Re(CO)3 complexes bearing an N,N-bidentate benzimidazole coligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1 H -benzimidazole via zeolitic imidazolate framework-8 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09446G [pubs.rsc.org]

- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nveo.org [nveo.org]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. Ruthenium complexes of 2-(2′-pyridyl)benzimidazole as photosensitizers for dye-sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Properties of 2,2'-Bi-1H-benzimidazole

Executive Summary

2,2'-Bi-1H-benzimidazole is a heterocyclic aromatic compound composed of two benzimidazole units linked at their 2-positions. This direct linkage creates an extended π-conjugated system that endows the molecule with distinct spectroscopic properties compared to its monomeric counterpart. Its rigid, planar structure and the presence of hydrogen bond donor/acceptor sites make it a significant scaffold in medicinal chemistry, a versatile chelating ligand for transition metals, and a foundational unit for developing novel conductive polymers and functional dyes.[1][2] This guide provides a comprehensive analysis of its core spectroscopic characteristics—including UV-Visible, Fluorescence, NMR, and Infrared spectroscopy—offering field-proven insights into experimental choices, data interpretation, and the influence of environmental factors on its spectroscopic behavior.

Introduction: The this compound Scaffold

The benzimidazole moiety is a privileged structure in drug discovery, recognized for its ability to mimic natural nucleotides and interact with a wide range of biological targets.[3] By coupling two of these units to form this compound (Molecular Formula: C₁₄H₁₀N₄, Molecular Weight: 234.26 g/mol ), a molecule with enhanced electronic and structural features is created.[4] Its utility spans from forming stable metal complexes to serving as a building block for oligomers and polymers with tailored optical properties.[1] Understanding its spectroscopic signature is paramount for its characterization, quality control, and the rational design of new materials and therapeutic agents.

Molecular Structure and Dynamics

The interpretation of spectroscopic data for this compound is fundamentally tied to its structural dynamics, namely its conformation and prototropic tautomerism.

Conformational Preference

Due to steric hindrance between the hydrogen atoms on the C7 and C7' positions of the adjacent rings, this compound predominantly adopts a trans-planar or near-planar conformation in the solid state. This arrangement minimizes repulsion and maximizes π-system conjugation. This conformational preference is analogous to that observed in the related 2,2'-biimidazole molecule.[5] In solution, while the trans form is still favored, some degree of rotational freedom around the central C2-C2' bond may exist.

Caption: Molecular structure of this compound.

Prototropic Tautomerism

A key feature of N-unsubstituted benzimidazoles is the rapid migration of the imidazole proton between the two nitrogen atoms (N1 and N3). In a solution of this compound, this proton exchange occurs rapidly on the NMR timescale. This dynamic process results in a time-averaged structure where the pairs of benzene ring positions (C4/C7 and C5/C6) become chemically and magnetically equivalent.[3] In the solid state or in certain solvents, this tautomerism can be "blocked," leading to distinct signals for these positions.

Caption: Prototropic tautomerism in one ring of this compound.

Synthesis Overview

This compound is commonly synthesized via the condensation of o-phenylenediamine with an oxalic acid derivative. A typical one-step method involves reacting two equivalents of o-phenylenediamine with one equivalent of oxalic acid in a high-boiling point solvent such as diethylene glycol at elevated temperatures (e.g., ~245°C).[6] The product precipitates upon cooling and can be purified by recrystallization.

Core Spectroscopic Properties

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound is dominated by π→π* transitions within the aromatic system.

-

Baseline (Benzimidazole Monomer): The parent benzimidazole molecule exhibits characteristic absorption bands in the UV region, with major peaks typically observed around 272 nm and 278 nm, and a shoulder peak near 243 nm.[7][8]

-

Effect of Dimerization: The direct C2-C2' linkage creates an extended π-conjugated system across both heterocyclic units. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Bathochromic Shift: Consequently, this compound displays a significant bathochromic (red) shift compared to the monomer. While specific solvent-dependent values vary, the absorption extends into the near-visible range. Studies on related bibenzimidazole polymers show a maximum absorption (λ_max) at approximately 400 nm, confirming that the dimer absorbs strongly in the long-wave UVA and violet portions of the spectrum.[1]

| Compound | Typical λ_max (nm) | Key Transition |

| 1H-Benzimidazole | ~272, ~278 | π→π |

| This compound | ~350 - 400 | π→π (Extended Conjugation) |

Fluorescence Spectroscopy

The extended conjugation in this compound also governs its emission properties.

-

Emission Profile: The molecule is expected to be fluorescent, with an emission maximum that is also red-shifted compared to the benzimidazole monomer. The large, rigid, and planar nature of the molecule favors radiative decay pathways.

-

Stokes Shift: A notable Stokes shift (the difference in wavelength between the absorption and emission maxima) is anticipated due to geometric relaxation in the excited state.

-

Influence of Proton Transfer: Many benzimidazole derivatives, particularly those with a hydroxyl group ortho to the imidazole ring like 2-(2'-hydroxyphenyl)benzimidazole (HPBI), are famous for undergoing Excited-State Intramolecular Proton Transfer (ESIPT).[9] This process leads to a dual fluorescence and an exceptionally large Stokes shift. While this compound lacks the specific intramolecular hydrogen bond for classic ESIPT, its structure does not preclude intermolecular proton transfer in concentrated solutions or aggregates, which could lead to complex emission profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive tool for confirming the structure of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to solubility and its ability to observe the labile N-H protons.

-

¹H NMR:

-

N-H Protons: A characteristic broad singlet is observed at a very downfield chemical shift, typically in the range of 12.5-13.5 ppm . The significant deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.

-

Aromatic Protons: The protons on the benzene rings appear in the aromatic region (7.0-8.0 ppm ). Due to the rapid tautomeric exchange in DMSO, the molecule exhibits C₂ symmetry, simplifying the spectrum. One would expect to see two distinct multiplets or an AA'BB' system, corresponding to the H4/H7 and H5/H6 protons.

-

-

¹³C NMR:

-

C2 Carbon: The C2 carbon, at the junction of the two rings, is highly deshielded and appears around 145-155 ppm . Its chemical shift is a key indicator of the bibenzimidazole structure.

-

Aromatic Carbons: The benzene ring carbons resonate between 110-140 ppm . Similar to the ¹H NMR, fast tautomerism often results in four signals for the eight benzene carbons (two for the protonated carbons and two for the quaternary bridgehead carbons).

-

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 12.5 - 13.5 (broad s) | - |

| C2, C2' | - | 145 - 155 |

| C3a, C7a' | - | 135 - 145 |

| Aromatic C-H | 7.0 - 8.0 (m) | 110 - 125 |

(Note: Predicted chemical shifts are based on data for benzimidazole and its derivatives and may vary with solvent and concentration.)[3][10]

Infrared (IR) Spectroscopy

The IR spectrum provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups.

-

N-H Stretching: A very broad and strong absorption band is observed in the region of 3200-2600 cm⁻¹ . The extensive broadening is a hallmark of the strong intermolecular N-H···N hydrogen bonding that forms chain-like structures in the solid state.[11]

-

C-H Stretching: Aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹, typically around 3100-3030 cm⁻¹ .

-

C=N and C=C Stretching: The "fingerprint" region contains strong, sharp bands between 1650-1450 cm⁻¹ , corresponding to the stretching vibrations of the C=N and C=C bonds within the fused ring system.

-

C-H Bending: A strong band around 740-750 cm⁻¹ is characteristic of the out-of-plane C-H bending for the four adjacent hydrogen atoms on each ortho-disubstituted benzene ring.

Experimental Protocols

Reproducible data acquisition requires standardized protocols. The following are recommended starting points.

Protocol 1: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., DMSO, ethanol, or methanol) at a concentration of 1 mM.

-

Working Solution: Dilute the stock solution to a final concentration of 10-20 µM to achieve an absorbance reading between 0.1 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the spectrum from 600 nm down to 220 nm. Use a matched quartz cuvette containing the pure solvent as the reference/blank.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Protocol 2: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (DMSO-d₆ is recommended). Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Processing: Process the data with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Caption: A typical workflow for the comprehensive spectroscopic analysis.

Conclusion

The spectroscopic properties of this compound are a direct reflection of its unique chemical structure. The extended π-conjugation between the two benzimidazole rings results in a significant red-shift in its UV-Visible absorption and fluorescence spectra compared to the monomer. NMR spectroscopy provides unambiguous structural confirmation, with the spectra being simplified by rapid N-H tautomerism in solution. Finally, IR spectroscopy confirms the key functional groups and reveals the strong intermolecular hydrogen bonding characteristic of this scaffold. A thorough understanding of these spectroscopic signatures is essential for any researcher or developer utilizing this versatile and powerful molecule.

References

-

Yin, J., & Elsenbaumer, R. L. (n.d.). Efficient Synthesis and Characterization of Novel Bibenzimidazole Oligomers and Polymers as Potential Conjugated Chelating Ligands. The Journal of Organic Chemistry.

-

One-step synthesis of 2,2′-bibenzimidazole (2) [o-phenylenediamine (1):oxalic acid = 2:1]. (n.d.). ResearchGate.

-

1H,1'H-2,2'-Bibenzimidazole. (n.d.). PubChem.

-

Towards the bis-imidazole near-infrared absorbing and emitting dyes. (n.d.). UVicSpace.

-

Photophysical processes of some benzimidazole derivatives. (2005). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). ResearchGate.

-

Polycyclic Benzimidazole: Synthesis and Photophysical Properties. (2019). ResearchGate.

-

Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). MDPI.

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). ResearchGate.

-

Synthesis, reactions, and spectroscopic properties of benzimidazoles. (n.d.). Chemical Reviews.

-

Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. (n.d.). National Institutes of Health.

-

Synthesis and characterization of 2,2`-biimidazole. (1998). OSTI.gov.

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine.

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry.

-

Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Oriental Journal of Chemistry.

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health.

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate.

-

1H-13C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). (n.d.). ResearchGate.

-

1H NMR spectra. (n.d.). The Royal Society of Chemistry.

-

Dual Photochemistry of Benzimidazole. (2023). The Journal of Organic Chemistry.

-

Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. (2023). MDPI.

-

Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. (n.d.). PubMed.

-

Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. (2022). RSC Publishing.

-

Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. (n.d.). ResearchGate.

-

Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. (n.d.). RSC Publishing.

-

Benzimidazole - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase.

-

1H-Benzimidazole. (n.d.). NIST WebBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 4. 1H,1'H-2,2'-Bibenzimidazole | C14H10N4 | CID 249097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of 2,2`-biimidazole (Journal Article) | ETDEWEB [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H-Benzimidazole [webbook.nist.gov]

- 9. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 2,2'-Bi-1H-benzimidazole: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the tautomerism exhibited by 2,2'-Bi-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the fundamental principles governing the tautomeric equilibrium, the sophisticated analytical techniques employed for its characterization, and the profound implications of this dynamic process on the molecule's chemical and biological properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating molecular phenomenon.

Introduction: The Dynamic Nature of this compound

This compound is a heterocyclic compound composed of two benzimidazole rings linked at their 2-positions. The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its biological activity is often attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[1]

A key feature of N-unsubstituted benzimidazoles, including this compound, is their capacity to undergo prototropic tautomerism.[2] This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to a dynamic equilibrium between two or more interconvertible isomers known as tautomers.[3] Understanding and controlling this tautomeric equilibrium is paramount, as the different tautomers can exhibit distinct physicochemical properties, including dipole moment, lipophilicity, and hydrogen bonding capabilities, which in turn can significantly impact their biological activity and material properties.[4]

This guide will specifically focus on the annular tautomerism in this compound, a process that dictates the location of the N-H protons within the two interconnected imidazole rings.

The Tautomeric Landscape of this compound

The tautomerism in this compound arises from the migration of protons between the nitrogen atoms of the two imidazole rings. This results in three possible tautomeric forms, as depicted below. The equilibrium between these tautomers is a dynamic process, with the relative populations of each form being influenced by various factors.

Due to the symmetry of the molecule, the 1H,1'H and 3H,3'H tautomers are degenerate, meaning they have the same energy. The 1H,3'H tautomer represents a distinct species. The interconversion between these tautomers involves a stepwise proton shift, likely proceeding through an intermediate dipolar species.[5]

Experimental Investigation of Tautomerism

The study of tautomerism in this compound relies on a combination of sophisticated analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Variable Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is the cornerstone for elucidating the dynamics of tautomeric exchange.[6] By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals corresponding to the protons and carbons of the benzimidazole rings. At low temperatures, the rate of proton exchange is slow on the NMR timescale, resulting in separate signals for each tautomer. As the temperature is increased, the rate of interconversion accelerates, leading to the broadening and eventual coalescence of these signals into a single, averaged peak.[6]

Table 1: Key Parameters from VT-NMR Analysis of Symmetrically Substituted 2,2'-Bis-benzimidazoles [5]

| Compound | Substituent | Coalescence Temp. (K) | ΔG‡ (kJ/mol) |

| This compound | H | ~343 | 67 |

| 5(6),5'(6')-tetramethyl | CH₃ | >373 | >75 |

| 5(6),5'(6')-dimethyl | CH₃ | ~363 | 73 |

| 5(6),5'(6')-dichloro | Cl | ~323 | 63 |

| 5(6),5'(6')-dimethoxy | OCH₃ | ~298 | 59 |

| 4(7),4'(7')-dimethyl | CH₃ | ~251 | <53 |

Data obtained in DMSO-d₆.

The free energy of activation (ΔG‡) for the tautomeric interconversion can be calculated from the coalescence temperature (Tc) and the chemical shift difference between the signals of the two tautomers at low temperature.[6]

X-Ray Crystallography

X-ray crystallography provides a static snapshot of the molecule in the solid state, revealing the preferred tautomeric form and the intermolecular interactions that stabilize it.[7] The crystal structure of this compound would be invaluable in understanding how hydrogen bonding and crystal packing forces influence the tautomeric equilibrium in the solid state. While crystal structures of various benzimidazole derivatives have been reported, specific and detailed crystallographic studies on the parent this compound are crucial for a complete picture.[7]

Computational Approaches to Understanding Tautomerism